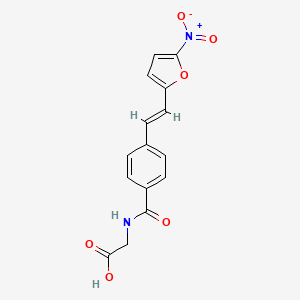
2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid is a synthetic organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a nitro group, which is known for its electron-withdrawing properties .
Méthodes De Préparation
The synthesis of 2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration of Furan: The nitration of furan to introduce the nitro group at the 5-position.
Formation of Vinyl Group:
Amidation: The vinyl-substituted furan derivative is then reacted with 4-aminobenzoic acid to form the amide bond.
Acetic Acid Introduction: Finally, the acetic acid moiety is introduced through a reaction with chloroacetic acid under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid undergoes various chemical reactions, including:
Reduction: The vinyl group can undergo hydrogenation to form an ethyl group using hydrogen gas and a metal catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and halogenating agents. Major products formed from these reactions include amino derivatives, ethyl-substituted derivatives, and halogenated derivatives .
Applications De Recherche Scientifique
2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA, leading to cell death . The compound may also inhibit specific enzymes involved in bacterial cell wall synthesis . Molecular targets include bacterial DNA and enzymes such as nitroreductases .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)acetic acid include other nitrofuran derivatives such as nitrofurantoin and furazolidone . These compounds also exhibit antimicrobial properties but differ in their specific applications and mechanisms of action. For example, nitrofurantoin is primarily used to treat urinary tract infections, while furazolidone is used for bacterial diarrhea . The unique structure of this compound, with its vinyl and benzamido groups, provides distinct chemical reactivity and biological activity compared to these similar compounds .
Propriétés
Formule moléculaire |
C15H12N2O6 |
|---|---|
Poids moléculaire |
316.26 g/mol |
Nom IUPAC |
2-[[4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C15H12N2O6/c18-14(19)9-16-15(20)11-4-1-10(2-5-11)3-6-12-7-8-13(23-12)17(21)22/h1-8H,9H2,(H,16,20)(H,18,19)/b6-3+ |
Clé InChI |
UPWOJPHYCALLCT-ZZXKWVIFSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[5-(Dimethoxymethyl)-4,5-dihydro-1,2-oxazol-3-yl]octan-1-ol](/img/structure/B15214379.png)
![2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214380.png)
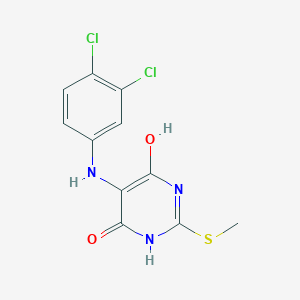
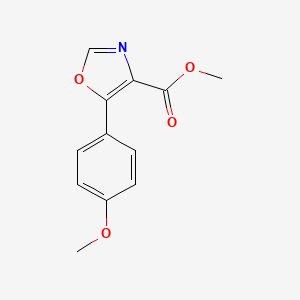

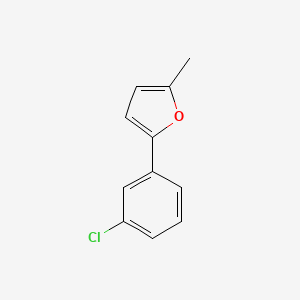
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one](/img/structure/B15214398.png)
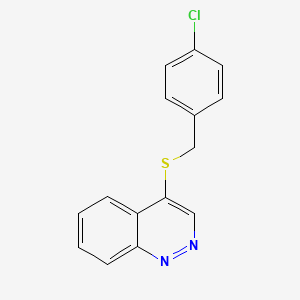
![N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide](/img/structure/B15214421.png)
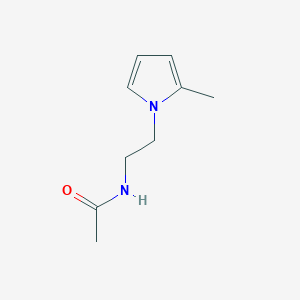

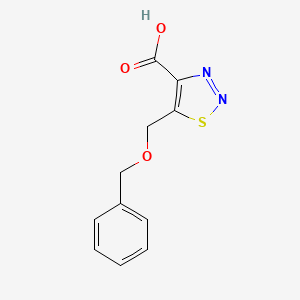
![(3S)-N-cyclohexyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15214462.png)
